VU6009453
CAS No.: 2148929-11-5
Cat. No.: VC0547000
Molecular Formula: C21H21ClN4O2
Molecular Weight: 396.88
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2148929-11-5 |
---|---|
Molecular Formula | C21H21ClN4O2 |
Molecular Weight | 396.88 |
IUPAC Name | N-(1-(5-Chloro-2-methoxypyridin-4-yl)azetidin-3-yl)-2,4-dimethylquinoline-6-carboxamide |
Standard InChI | InChI=1S/C21H21ClN4O2/c1-12-6-13(2)24-18-5-4-14(7-16(12)18)21(27)25-15-10-26(11-15)19-8-20(28-3)23-9-17(19)22/h4-9,15H,10-11H2,1-3H3,(H,25,27) |
Standard InChI Key | NVGMPSJSLKIVIT-UHFFFAOYSA-N |
SMILES | O=C(C1=CC=C2N=C(C)C=C(C)C2=C1)NC3CN(C4=CC(OC)=NC=C4Cl)C3 |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
VU6009453 is identified by the CAS registry number 2148929-11-5. Chemically, it is known as N-(1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl)-2,4-dimethylquinoline-6-carboxamide. The compound features a complex molecular structure characterized by:
-
Molecular Formula: C21H21ClN4O2
-
Molecular Weight: 396.88 g/mol
-
Structural Components: Quinoline core with a carboxamide group, an azetidine moiety, and a chloro-methoxypyridine substituent
The structural representation can be further defined by its SMILES notation:
O=C(C1=CC=C2N=C(C)C=C(C)C2=C1)NC3CN(C4=CC(OC)=NC=C4Cl)C3
And its standard InChI notation:
InChI=1S/C21H21ClN4O2/c1-12-6-13(2)24-18-5-4-14(7-16(12)18)21(27)25-15-10-26(11-15)19-8-20(28-3)23-9-17(19)22/h4-9,15H,10-11H2,1-3H3,(H,25,27)
Physical and Chemical Properties
VU6009453 exhibits specific physical and chemical characteristics that influence its handling, storage, and application in research settings:
Property | Value |
---|---|
Appearance | Solid powder |
Purity | >98% (typical) |
Shelf Life | >3 years (when stored properly) |
Solubility | Soluble in DMSO |
Storage Conditions | Dry, dark environment at 0-4°C (short term) or -20°C (long term) |
xLogP | 2.76 |
TPSA | 67.3 |
The compound possesses favorable physicochemical properties for central nervous system applications, including an attractive CNS xLogP of 2.76 and appropriate molecular weight under 400 Da .
Pharmacological Profile
Mechanism of Action
VU6009453 functions as a positive allosteric modulator (PAM) specifically targeting the M4 muscarinic acetylcholine receptor. As a PAM, it enhances the receptor's response to the endogenous ligand acetylcholine by binding to an allosteric site distinct from the orthosteric binding site of acetylcholine.
Potency and Efficacy
Research has demonstrated impressive pharmacological properties for VU6009453:
Parameter | Value |
---|---|
EC50 | 383 nM |
% ACh Max ± SEM | 62±2% |
pEC50 ± SEM | 6.42±0.03 |
The EC50 value of 383 nM indicates good potency, while the efficacy is represented by 62±2% of acetylcholine's maximum response . This profile positions VU6009453 as a promising tool compound for investigating M4 receptor function.
Central Nervous System Penetration
A critical factor for any potential CNS therapeutic is its ability to cross the blood-brain barrier. VU6009453 demonstrates excellent CNS penetration properties:
Parameter | Value |
---|---|
Rat Kp | 3.4 |
Rat Kp,uu | 0.84 |
These values indicate exceptional penetration into the central nervous system, making VU6009453 particularly suitable for CNS-targeted applications.
Development and Synthesis
Research Context
VU6009453 emerged from a systematic effort to develop selective M4 PAMs with improved properties. In the literature, it is identified as compound 15q in a series of 2,4-dimethylquinoline-6-carboxamide derivatives . This development followed earlier work on M4 PAMs that aimed to address limitations of previous compounds.
Synthetic Pathway
The synthesis of VU6009453 builds upon a synthetic route involving:
-
Photoredox-mediated Minisci C-H alkylation of N-heteroarenes
-
Iridium-catalyzed C-H insertion reactions
-
Palladium-catalyzed carbonylation
-
HATU coupling with appropriate amines
This synthetic approach allowed researchers to efficiently produce VU6009453 and structurally related analogs for evaluation .
Pharmacokinetic Properties
VU6009453 has been characterized for its pharmacokinetic profile in both rat and human systems:
Parameter | Rat | Human |
---|---|---|
CL_INT (mL/min/kg) | 178 | 106 |
CL_HEP (mL/min/kg) | 50.2 | 17.5 |
Fu plasma | 0.002 | 0.002 |
These parameters indicate that VU6009453 has moderate clearance rates and significant plasma protein binding (indicated by the low free fraction values) . These properties influence its duration of action and effective concentration at the target site.
Structure-Activity Relationships
VU6009453 represents an optimized compound within a series of structurally related molecules. Comparative analysis with related compounds (15a through 15t) reveals important structure-activity relationships:
-
The 2,4-dimethylquinoline-6-carboxamide core is essential for M4 PAM activity
-
The azetidine linkage provides favorable pharmacokinetic properties
-
The 5-chloro-2-methoxypyridine moiety enhances potency and CNS penetration
These structural insights have been crucial for understanding the molecular determinants of M4 receptor modulation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume